molecular formula C21H32N4O6S B2469199 N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide CAS No. 868982-72-3

N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide

Cat. No. B2469199
CAS RN: 868982-72-3
M. Wt: 468.57
InChI Key: PVFKHDGQKHTWJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of protein-protein interactions and has been studied extensively for its potential therapeutic applications.

Scientific Research Applications

Synthesis and Structural Modification

Research in the area of oxazolidinones and morpholines focuses on the synthesis of new heterocyclic compounds and the exploration of their biological activities. Oxazolidinones, in particular, are noted for their unique mechanism of bacterial protein synthesis inhibition, positioning them as a novel class of antimicrobial agents (M. A. Tlekhusezh et al., 1996; G. Zurenko et al., 1996). The process of modifying these compounds, such as through the introduction of different heteroaromatic rings, has been shown to affect their antibacterial properties, suggesting a method for enhancing or diversifying their applications (J. Tucker et al., 1998).

Applications in Antibacterial Research

Oxazolidinone analogs have demonstrated significant in vitro antibacterial activities against a range of clinically important human pathogens, including resistant strains, without showing cross-resistance with other antibiotics. This attribute underscores their potential in addressing antibiotic resistance, a critical issue in contemporary medical research (G. Zurenko et al., 1996). Moreover, the structural optimization of these compounds for improved activity and safety profiles, as evidenced by studies on morpholine derivatives and their impact on neurokinin-1 receptor antagonism, illustrates the broader therapeutic potential beyond antibacterial applications (Timothy Harrison et al., 2001).

Chemical and Structural Diversity

The chemical and structural diversity inherent in oxazolidinone and morpholine research is a testament to the versatility and adaptability of these frameworks for various scientific applications. From enhancing the solubility and stability of compounds for better pharmacokinetic profiles (Jinwi Kim et al., 2004) to exploring their roles in novel antibacterial agents with reduced activity against monoamine oxidase A (F. Reck et al., 2005), the research landscape showcases the compound's multifaceted potential.

properties

IUPAC Name

N-(2-morpholin-4-ylethyl)-N'-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N4O6S/c1-15-12-16(2)19(17(3)13-15)32(28,29)25-8-11-31-18(25)14-23-21(27)20(26)22-4-5-24-6-9-30-10-7-24/h12-13,18H,4-11,14H2,1-3H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVFKHDGQKHTWJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCCN3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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